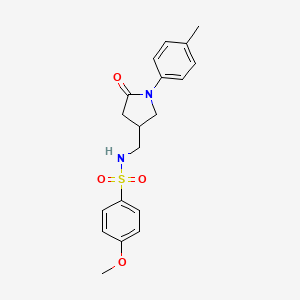![molecular formula C24H25N3O6S B2721864 Ethyl {[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetate CAS No. 896683-52-6](/img/structure/B2721864.png)
Ethyl {[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazolinone, a class of organic compounds with a wide range of biological activities . The compound also contains a benzodioxole group, which is often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The quinazolinone core would provide a rigid, planar structure, while the benzodioxole and ethyl thioacetate groups would add additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazolinone, benzodioxole, and ethyl thioacetate groups would likely confer a range of properties, including polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Given the absence of direct matches, here are some general observations based on the types of compounds and their applications that were returned, focusing on their broader chemical families and potential relevance:
Diuretic Applications
Several of the found studies discuss the effects of compounds with diuretic properties, such as ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate (etozolin), indicating interest in compounds with renal function modulation properties (Scheitza, 1977) (Biamino, 1977).
Metabolic Pathway Elucidation
Research on elucidating metabolic pathways of novel compounds, such as Almorexant, a dual orexin receptor antagonist, shows a keen interest in understanding how novel therapeutics are processed in the human body, which could be relevant for the metabolism and effects of complex organic compounds (Dingemanse et al., 2013).
Toxicology and Exposure Biomarkers
Studies on the effects of exposure to certain chemicals and the development of biomarkers for alcohol consumption (e.g., ethyl glucuronide) indicate ongoing research into the health implications of chemical exposure and the metabolism of substances, which could intersect with research on the safety and biological monitoring of novel chemicals (Ferraguti et al., 2017).
Neuroprotective and Therapeutic Potentials
Investigations into compounds with potential neuroprotective or therapeutic effects, such as the study on ethyl-eicosapentanoic acid in bipolar disorder, suggest a broader interest in how unique chemical structures can influence neurological health and treatment outcomes (Frangou et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-2-31-22(28)14-34-24-25-19-5-4-17(26-7-9-30-10-8-26)12-18(19)23(29)27(24)13-16-3-6-20-21(11-16)33-15-32-20/h3-6,11-12H,2,7-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZUEQUIRYSDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)
![Methyl 2-aminospiro[3.4]octane-2-carboxylate hcl](/img/structure/B2721782.png)


![(E)-ethyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2721785.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)

![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)
![N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2721792.png)
![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)
![2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2721794.png)
![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)

![N-(2-furylmethyl)-3-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2721804.png)